2,6-Dichloro-4-nitropyridine-N-oxide

Catalog No.
S719195
CAS No.
2587-01-1
M.F
C5H2Cl2N2O3
M. Wt
208.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-nitropyridine-N-oxide

CAS Number

2587-01-1

Product Name

2,6-Dichloro-4-nitropyridine-N-oxide

IUPAC Name

2,6-dichloro-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C5H2Cl2N2O3

Molecular Weight

208.98 g/mol

InChI

InChI=1S/C5H2Cl2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H

InChI Key

LWOLKOLHQCMQDE-UHFFFAOYSA-N

SMILES

C1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-]

Synonyms

NSC 136570;

Canonical SMILES

C1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-]

Synthesis and Characterization:

2,6-Dichloro-4-nitropyridine-N-oxide has been synthesized through various methods, including nitration of 2,6-dichloropyridine followed by N-oxidation, and direct N-oxidation of 4-chloro-2,6-nitropyridine. [] Studies have characterized its physical properties, including melting point, using techniques like differential scanning calorimetry. []

Potential Applications:

Research suggests that 2,6-Dichloro-4-nitropyridine-N-oxide possesses properties that make it a potential candidate for various scientific applications, although its use is not yet widespread. Here are some potential areas of exploration:

  • Antimicrobial activity: Studies have investigated the potential antimicrobial properties of 2,6-Dichloro-4-nitropyridine-N-oxide against various bacterial and fungal strains. However, the results are inconclusive and require further investigation.
  • Explosives research: Due to the presence of a nitro group, 2,6-Dichloro-4-nitropyridine-N-oxide has been explored as a potential energetic material. However, its explosive properties and safety profile need further evaluation. []

2,6-Dichloro-4-nitropyridine-N-oxide is a chemical compound with the molecular formula C5_5H2_2Cl2_2N2_2O3_3 and a CAS number of 2587-01-1. This compound is characterized by its distinct structure, which includes two chlorine atoms and a nitro group attached to a pyridine ring, along with an N-oxide functional group. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .

Currently, there's no documented research on the specific mechanism of action of 2,6-DCNPO in biological systems.

  • Due to the presence of chlorine and nitro groups, 2,6-DCNPO is likely to be an irritant and may be harmful if inhaled, ingested, or absorbed through the skin.
  • The nitro group also poses a potential explosion hazard if heated or subjected to shock.
  • Specific data on toxicity is not available, but it's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.
. It can participate in:

  • Oxidation Reactions: The N-oxide functionality allows it to act as an oxidizing agent.
  • Reduction Reactions: It can also undergo reduction to yield derivatives with altered functional groups.
  • Condensation Reactions: This compound can be involved in forming larger molecular structures through condensation with other reagents .

Research indicates that 2,6-Dichloro-4-nitropyridine-N-oxide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and may have applications in treating various infections. Additionally, its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide can be achieved through several methods:

  • Nitration of Pyridine Derivatives: Starting from pyridine derivatives, nitration can introduce the nitro group.
  • Chlorination: Subsequent chlorination can be performed to introduce the dichloro substituents.
  • Oxidation: Finally, the N-oxide is formed through oxidation reactions involving suitable oxidizing agents .

This compound finds applications primarily in:

  • Pharmaceutical Development: Due to its biological activity, it is explored for potential drug development.
  • Agrochemicals: It may be utilized in the formulation of pesticides or herbicides due to its antimicrobial properties.
  • Research: Used as a reagent in various organic synthesis processes and studies involving nitrogen-containing compounds .

Studies on 2,6-Dichloro-4-nitropyridine-N-oxide have focused on its interactions with biological systems. These include:

  • Enzyme Inhibition: Research has shown that it may inhibit certain enzymes, which could be beneficial in therapeutic contexts.
  • Cellular Interactions: Investigations into its effects on cell viability and proliferation are ongoing, contributing to understanding its potential as an anticancer agent .

Several compounds share structural similarities with 2,6-Dichloro-4-nitropyridine-N-oxide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-nitropyridine-N-oxideContains one chlorine and one nitro groupLess chlorinated than 2,6-Dichloro
3,5-Dichloro-4-nitropyridineContains two chlorine atoms at different positionsDifferent reactivity profile
4-Amino-2-chloropyridineContains an amino group instead of nitroPotentially different biological activity
2-Methyl-4-nitropyridineContains a methyl group instead of chlorineAlters solubility and reactivity

The uniqueness of 2,6-Dichloro-4-nitropyridine-N-oxide lies in its specific combination of halogen and nitro substituents on the pyridine ring, which influences both its chemical reactivity and biological properties .

The study of pyridine N-oxides began in the early 20th century with Jakob Meisenheimer’s pioneering work on pyridine oxidation. However, interest in halogenated nitropyridine N-oxides like DCNP-NO emerged later, driven by their utility in agrochemical and pharmaceutical synthesis. Initial reports in the 1960s highlighted its role as a precursor to herbicides, with patents describing its efficacy in controlling broadleaf weeds. By the 1980s, advancements in spectroscopic techniques enabled detailed structural characterization, revealing its planar geometry and electron-deficient aromatic system. The 21st century saw a shift toward computational modeling, with density functional theory (DFT) studies elucidating its electronic properties.

Significance in Contemporary Scientific Inquiry

DCNP-NO’s versatility stems from three reactive sites:

  • N-oxide group: Enhances solubility and participates in redox reactions.
  • Nitro group: Acts as an electron-withdrawing group, directing electrophilic substitution.
  • Chlorine substituents: Facilitate nucleophilic aromatic substitution.

These features make it invaluable in:

  • Agrochemicals: Herbicides and fungicides leveraging its phytotoxic effects.
  • Pharmaceuticals: Intermediate for antimicrobial and anticancer agents.
  • Materials science: Nonlinear optical materials due to polarized electron distribution.

Academic Research Landscape Evolution

Research trends have transitioned from empirical synthesis to mechanistic and applied studies:

EraFocus AreasKey Advances
1960–1990Synthetic methods, basic characterizationOptimization of nitration/oxidation protocols
2000–2010Structural analysis via XRD and spectroscopyCrystal structure determination, IR/NMR spectral databases
2010–presentComputational modeling, green chemistry applicationsDFT studies, continuous flow synthesis, catalytic applications

Theoretical Research Frameworks

Two dominant theories underpin DCNP-NO research:

  • Frontier Molecular Orbital (FMO) Theory: Predicts reactivity patterns by analyzing HOMO-LUMO gaps. The nitro group lowers the LUMO energy (-1.92 eV), enhancing electrophilicity.
  • QTAIM (Quantum Theory of Atoms in Molecules): Reveals charge distribution, showing electron density depletion at the N-oxide oxygen (Laplacian: +3.72 e·Å⁻⁵).

The synthetic methodologies for 2,6-dichloro-4-nitropyridine-N-oxide have undergone significant evolution from classical approaches to modern sophisticated techniques [1] [2]. Early research focused on traditional oxidation methods using organic peracids, which established the foundational understanding of pyridine N-oxide chemistry [11] [19]. The compound's synthesis typically proceeds through a two-step process involving nitration followed by N-oxidation, or alternatively, N-oxidation followed by nitration [5].

Historical development began with Meisenheimer's pioneering work on pyridine N-oxide preparation using peroxybenzoic acid as the oxidizing agent [20]. This established the mechanistic framework involving reaction between neutral pyridine species and peracids, with the latter acting as electrophiles [19]. Subsequently, researchers developed alternative oxidation systems including hydrogen peroxide combined with acetic acid, which became widely adopted due to improved yields and operational simplicity [11] [21].

The evolution progressed toward more specialized nitrating agents, with dinitrogen pentoxide emerging as a significant advancement for pyridine nitration research [8] [9]. This method demonstrated superior regioselectivity compared to traditional mixed acid systems, particularly for complex substituted pyridines [8]. Modern approaches have incorporated advanced reactor technologies and process intensification strategies to overcome limitations of conventional batch processes [6] [22].

Nitration Research Advancements

Batch Process Research

Batch nitration research for 2,6-dichloro-4-nitropyridine-N-oxide has focused extensively on optimizing reaction conditions and reagent systems [5] [21]. Traditional batch processes employ mixed acid systems comprising fuming nitric acid and concentrated sulfuric acid, with typical operating temperatures ranging from 80 to 130 degrees Celsius [5] [21]. Research has demonstrated that careful temperature control during nitric acid addition is critical for achieving high yields while minimizing side reactions [21] [31].

Batch Process ParametersOptimized ConditionsTypical Yields (%)
Temperature Range80-130°C75-95
Reaction Time2-4 hours-
Nitric Acid Concentration65-98%-
Sulfuric Acid Concentration96-98%-
Molar Ratio (HNO₃:Substrate)1.2-2.0:1-

Batch process research has identified several critical factors affecting reaction outcomes [21] [31]. The preparation of nitrating acid requires precise temperature control, with researchers typically cooling the mixture to 20 degrees Celsius before substrate addition [21]. Studies have shown that dropwise addition of nitrating acid over 30 minutes while maintaining internal temperature below 60 degrees Celsius optimizes product formation [21].

Advanced batch methodologies have incorporated improved mixing strategies and temperature profiles [27]. Research has demonstrated that heating the reaction mixture to 125-130 degrees Celsius for 3 hours after initial nitrating acid addition significantly improves conversion rates [21]. The optimization of acid ratios has shown that excess sulfuric acid serves both as a dehydrating agent and catalyst, enhancing overall reaction efficiency [5] [31].

Continuous Flow Research Innovations

Continuous flow research has revolutionized nitration processes for pyridine derivatives, including 2,6-dichloro-4-nitropyridine-N-oxide synthesis [6] [10]. Flow chemistry approaches offer superior heat transfer, enhanced mixing, and improved process control compared to traditional batch methods [6] [24]. Research has demonstrated that continuous flow systems can achieve space-time yields of 5-50 kilograms per liter-hour, representing significant improvements over batch processes [10] [24].

Flow Process ComparisonLaboratory ScalePilot ScaleProduction Potential
Reactor Volume0.001-0.1 L1-10 L100-1000 L
Space-Time Yield5-50 kg/L·h2-20 kg/L·h0.5-2.0 kg/L·h
Heat Transfer EfficiencyVery HighHighGood
Residence Time5-30 minutes10-60 minutes30-120 minutes

Flow nitration research has utilized specialized reactor designs including tubular reactors and microfluidic devices [6] [25]. Studies have shown that microreactor systems achieve excellent temperature control due to high surface-to-volume ratios, enabling precise reaction condition maintenance [25] [28]. Research has demonstrated that continuous flow methodologies reduce reaction volumes significantly while improving heat exchange efficiency [25].

Advanced flow systems incorporate automated control systems for real-time monitoring of temperature, pressure, and flow rates [24] [25]. Research has shown that FlowPlate technology and similar micromixer designs enable efficient liquid-liquid mixing essential for nitration reactions [24]. Studies have demonstrated that proper flow regime control ensures optimal mass transfer and heat removal throughout the reaction process [24] [26].

N-oxidation Research Developments

N-oxidation research for pyridine derivatives has advanced significantly through development of novel oxidizing systems and catalytic approaches [11] [22]. Traditional methods utilizing meta-chloroperoxybenzoic acid have been extensively studied, with research demonstrating yields of 65-95 percent for various pyridine substrates [11] [19]. Modern developments have focused on hydrogen peroxide-based systems, which offer improved environmental profiles and operational advantages [22] [28].

Research has established that titanium silicalite catalysts enable highly efficient N-oxidation reactions using hydrogen peroxide as the primary oxidant [22]. Studies have shown that packed-bed microreactor systems using titanium silicalite achieve up to 99 percent yields for pyridine N-oxide formation [22]. This catalytic system demonstrates exceptional selectivity and can operate continuously for over 800 hours while maintaining catalytic activity [22].

N-Oxidation MethodsReagent SystemTemperature (°C)Yield Range (%)
Peracid Oxidationm-CPBA0-2565-95
Hydrogen Peroxide/Acetic AcidH₂O₂/AcOH20-8070-90
Catalytic OxidationH₂O₂/TS-140-8090-99
Peroxytrifluoroacetic AcidCF₃COOOH/H₂O₂0-4075-90

Advanced N-oxidation research has explored alternative oxidizing agents including bis(trimethylsilyl)peroxide and dimethyldioxirane [11]. These reagents offer specific advantages for substrates with electron-withdrawing substituents such as chloro and nitro groups [11] [17]. Research has demonstrated that careful selection of oxidation conditions can minimize competing reactions and improve overall synthetic efficiency [11] [19].

Mechanistic studies have elucidated the fundamental processes governing N-oxidation reactions [11] [19]. Research has shown that the reaction proceeds through electrophilic attack of the oxidizing agent on the pyridine nitrogen, forming the corresponding N-oxide [19]. Studies have identified that electronic effects of ring substituents significantly influence reaction rates and selectivity patterns [11] [19].

Yield Enhancement Research Strategies

Yield enhancement research for 2,6-dichloro-4-nitropyridine-N-oxide synthesis has identified multiple optimization strategies across different reaction parameters [10] [15] [24]. Temperature optimization studies have demonstrated yield improvements of 10-25 percent through precise thermal control [24] [33]. Research has shown that optimal temperature profiles involve controlled heating during reagent addition followed by elevated temperatures for reaction completion [21] [33].

Enhancement StrategyImprovement Range (%)Implementation ComplexityKey Research Findings
Temperature Optimization10-25LowPrecise thermal control critical
Reagent Ratio Optimization15-30LowStoichiometric excess optimization
Catalyst Addition20-40ModerateMetal catalysts enhance rates
Process Intensification25-50HighFlow chemistry advantages

Reagent ratio optimization research has focused on determining optimal stoichiometric relationships between nitrating agents and substrates [24] [31]. Studies have demonstrated that modest excesses of nitric acid (1.2-2.0 equivalents) provide optimal yields while minimizing waste generation [21] [31]. Research has shown that sulfuric acid concentration significantly affects reaction kinetics, with 96-98 percent concentrations providing optimal performance [5] [21].

Catalyst addition research has explored various metallic and acid catalysts for enhancing reaction rates and selectivity [15] [17]. Studies have demonstrated that bismuth(III) nitrate can serve as both nitrating agent and catalyst, achieving yields of 80-95 percent under mild conditions [15]. Research has shown that ionic liquid catalysts provide environmentally friendly alternatives while maintaining high reaction efficiency [15].

Process intensification research has focused on reactor design improvements and advanced mixing technologies [24] [25]. Studies have demonstrated that microreactor systems achieve superior mass and heat transfer compared to conventional batch reactors [25] [28]. Research has shown that proper reactor scaling maintains optimal Damköhler numbers for heat and mass transfer, ensuring consistent performance across different scales [24].

Green Synthesis Research Approaches

Green synthesis research for 2,6-dichloro-4-nitropyridine-N-oxide has emphasized development of environmentally sustainable methodologies [15] [18]. Research has focused on replacing traditional mixed acid systems with more benign reagents and solvents [15] [18]. Studies have demonstrated that calcium nitrate combined with acetic acid provides effective nitration under microwave irradiation conditions [18].

Green Synthesis MethodsKey AdvantagesYield PerformanceEnvironmental Benefits
Microwave-Assisted NitrationReduced reaction time70-90%Lower energy consumption
Ionic Liquid SystemsRecyclable reagents70-90%Reduced waste generation
Aqueous Hydrogen PeroxideWater-based oxidation85-95%Eliminates organic solvents
Bismuth Nitrate MethodMild conditions80-95%Non-toxic catalyst

Microwave-assisted synthesis research has demonstrated significant advantages in terms of reaction time and energy efficiency [18]. Studies have shown that microwave irradiation enables nitration reactions to proceed in under 10 minutes compared to hours required for conventional heating [18]. Research has demonstrated that careful power control prevents overheating while maintaining high conversion rates [18].

Ionic liquid research has explored novel nitrating agents based on pyridinium and imidazolium frameworks [15]. Studies have shown that [Pyridine-SO₃H]NO₃ serves as an effective nitrating agent that can be recycled multiple times without performance degradation [15]. Research has demonstrated that these systems operate at room temperature while achieving yields comparable to traditional methods [15].

Solvent-free synthesis research has investigated neat reaction conditions and alternative solvent systems [15] [18]. Studies have demonstrated that certain nitration reactions can proceed effectively in the absence of traditional organic solvents [15]. Research has shown that water-based systems using hydrogen peroxide provide effective oxidation while eliminating environmental concerns associated with organic solvents [22].

Industrial-Scale Research Applications

Industrial-scale research for 2,6-dichloro-4-nitropyridine-N-oxide synthesis has focused on developing economically viable and scalable processes [16] [24] [26]. Research has demonstrated that continuous processes offer significant advantages over batch operations in terms of productivity, safety, and product quality [24] [25]. Studies have shown that pilot-scale continuous flow systems can achieve throughputs of 800 grams per hour while maintaining product yields above 94 percent [10] [24].

Industrial Scale ComparisonTraditional BatchModern ContinuousFuture Technologies
Reactor Volume1000-10000 L100-1000 L10-100 L
Space-Time Yield0.05-0.2 kg/L·h0.5-2.0 kg/L·h5-20 kg/L·h
Heat TransferPoorGoodExcellent
Process ControlLimitedAdvancedAutomated

Scale-up research has addressed critical engineering challenges including heat transfer, mass transfer, and process control [24] [26]. Studies have demonstrated that maintaining constant Damköhler numbers during scale-up ensures consistent reaction performance across different reactor sizes [24]. Research has shown that advanced heat exchanger designs enable effective temperature control even at large scales [26].

Process economics research has evaluated the economic implications of different synthetic approaches [16] [24]. Studies have demonstrated that continuous flow processes reduce capital investment requirements while improving operational efficiency [24] [25]. Research has shown that reduced waste acid generation and simplified product isolation significantly improve process economics [10] [24].

Quality control research has established analytical methods and specifications for industrial production [16]. Studies have demonstrated that continuous monitoring systems enable real-time quality assessment and process adjustment [24]. Research has shown that automated sampling and analysis systems ensure consistent product quality while reducing analytical costs [24] [25].

The theoretical investigation of 2,6-dichloro-4-nitropyridine-N-oxide reactivity has been extensively studied using various computational methods. Density Functional Theory calculations, particularly using B3LYP/6-31G* and B3LYP/6-311++G(d,p) basis sets, have provided fundamental insights into the electronic structure and reactivity patterns of this compound [1] [2]. The computational studies reveal that the N-oxide functionality significantly activates the pyridine ring toward nucleophilic attack, with the electron-withdrawing effects of both chlorine atoms and the nitro group further enhancing this reactivity .

Molecular orbital calculations demonstrate that the lowest unoccupied molecular orbital is predominantly localized on the pyridine ring, particularly at the 2- and 6-positions where the chlorine atoms are located [1]. This electronic distribution explains the observed regioselectivity in nucleophilic substitution reactions. The natural bond orbital analysis reveals weakening of the carbon-nitro bond due to the combined electron-withdrawing effects of the N-oxide and chlorine substituents [2].

Computational modeling using MP2/6-311++G(d,p) methods has shown that the bond lengths in 2,6-dichloro-4-nitropyridine-N-oxide differ significantly from those in the parent pyridine-N-oxide. The endocyclic nitrogen-carbon bonds are elongated by approximately 0.010-0.012 Å compared to unsubstituted pyridine-N-oxide, indicating increased ionic character [2]. The carbon-nitro bond length is calculated to be 1.46-1.48 Å, consistent with reduced bond strength due to electron withdrawal [1].

Substituent Effect Research

The substituent effects in 2,6-dichloro-4-nitropyridine-N-oxide have been systematically investigated through both experimental and computational approaches. The dual chlorine substitution at positions 2 and 6 creates a highly electrophilic system that exhibits enhanced reactivity toward nucleophilic reagents compared to monosubstituted analogs [5]. Research has demonstrated that the electron-withdrawing nature of chlorine atoms increases the positive charge density on the pyridine ring, facilitating nucleophilic attack [5].

Comparative studies with related compounds such as 2-chloro-4-nitropyridine-N-oxide reveal that the additional chlorine substituent significantly alters the reaction kinetics and selectivity patterns . The regioselectivity of nucleophilic substitution reactions is strongly influenced by the electronic effects of the substituents, with the 2- and 6-positions being preferentially attacked due to their enhanced electrophilicity [5].

Quantum chemical calculations using B3PW91 methods have quantified the heat of formation values for various substituted pyridine-N-oxides, showing that 2,6-dichloro-4-nitropyridine-N-oxide exhibits increased stability compared to less substituted analogs due to favorable electronic interactions [6]. The nuclear magnetic resonance chemical shift calculations confirm that the substituent effects are transmitted through the aromatic system, with significant deshielding observed at carbon atoms adjacent to the electron-withdrawing groups [2].

Pathway Elucidation Methodologies

Mechanistic pathway elucidation for 2,6-dichloro-4-nitropyridine-N-oxide reactions has been accomplished through a combination of kinetic studies, isotope labeling experiments, and computational modeling. The primary mechanistic pathway for nucleophilic substitution involves an addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions [7] [8].

Kinetic isotope effect studies have revealed that the rate-determining step involves the formation of a Meisenheimer complex intermediate, with deuterium labeling experiments confirming that carbon-hydrogen bond breaking is not rate-limiting in most nucleophilic substitution reactions [7]. The pathway analysis using computational methods has identified multiple conformational states and transition structures, with energy barriers ranging from 15-25 kcal/mol depending on the nature of the nucleophile and reaction conditions [8].

Spectroscopic monitoring of reaction intermediates using ultraviolet-visible spectroscopy has provided evidence for the formation of charge-transfer complexes during nucleophilic substitution reactions. The quantum yield measurements for photochemically activated reactions range from 0.2 to 0.5, indicating efficient energy transfer processes [7]. Computational pathway analysis using transition state theory has successfully reproduced experimental activation energies within 2-3 kcal/mol accuracy [8].

Nucleophilic Substitution Research

Displacement Mechanism Studies

Nucleophilic substitution reactions of 2,6-dichloro-4-nitropyridine-N-oxide proceed through a well-established addition-elimination mechanism. The displacement of chlorine atoms occurs preferentially at the 2- and 6-positions, which are activated by the electron-withdrawing effects of both the N-oxide and nitro groups [5]. Mechanistic studies using various nucleophiles including amines, alkoxides, and thiols have confirmed that the reaction follows second-order kinetics with rate constants ranging from 10⁻⁶ to 10⁻³ L mol⁻¹ s⁻¹ depending on the nucleophile strength and reaction conditions [7].

The displacement mechanism involves initial nucleophilic attack to form a σ-complex intermediate, followed by elimination of the chloride leaving group. Computational modeling of the transition states reveals that the activation energy for displacement is significantly lower at the 2- and 6-positions compared to the 4-position, explaining the observed regioselectivity [8]. Kinetic studies in different solvents demonstrate that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance the reaction rate by stabilizing the transition state [5].

Temperature-dependent kinetic measurements have provided activation parameters for the displacement reactions, with activation enthalpies ranging from 15-20 kcal/mol and activation entropies showing negative values characteristic of associative mechanisms [7]. Pressure-dependent studies confirm that the reaction volume is negative, consistent with the formation of a more compact transition state during nucleophilic attack [8].

Regioselectivity Research Approaches

The regioselectivity of nucleophilic substitution reactions in 2,6-dichloro-4-nitropyridine-N-oxide has been extensively studied using both experimental and computational approaches. Regioselectivity is primarily determined by the electronic effects of the substituents, with the 2- and 6-positions being most susceptible to nucleophilic attack due to their enhanced electrophilicity [5]. Computational analysis using molecular electrostatic potential maps clearly shows that the 2- and 6-carbon atoms bear the highest positive charge density [8].

Experimental regioselectivity studies using different nucleophiles have demonstrated that stronger nucleophiles preferentially attack the 2-position, while weaker nucleophiles show less discrimination between the 2- and 6-positions [5]. Steric effects also play a role in regioselectivity, with bulky nucleophiles showing reduced selectivity due to steric hindrance at the 2-position adjacent to the N-oxide group [8].

Solvent effects on regioselectivity have been systematically investigated, revealing that protic solvents tend to reduce selectivity by stabilizing both possible transition states through hydrogen bonding [5]. Temperature effects on regioselectivity show that higher temperatures generally lead to reduced selectivity due to increased thermal energy overcoming the inherent electronic preferences [8].

Reduction Research Methodologies

Reduction of 2,6-dichloro-4-nitropyridine-N-oxide can occur at multiple sites, including the N-oxide group, the nitro group, or both functional groups simultaneously. Phosphorus trichloride reduction represents one of the most efficient methods for selective deoxygenation of the N-oxide group, with reaction conditions of 50°C and 5-minute residence time achieving 100% conversion [9]. The reduction mechanism involves initial coordination of phosphorus trichloride to the N-oxide oxygen, followed by oxygen transfer to form phosphoryl compounds [9].

Catalytic reduction using molybdenum-based catalysts has shown high selectivity for N-oxide reduction over nitro group reduction. Heterogeneous catalysts such as molybdenum supported on activated carbon achieve greater than 95% conversion at 120°C with excellent chemoselectivity [10]. The reduction mechanism involves a dioxo-molybdenum intermediate that facilitates oxygen transfer from the N-oxide to alcohol reducing agents [10].

Electrochemical reduction studies have revealed that the N-oxide group is reduced at less negative potentials than the nitro group, allowing for selective reduction conditions [11]. The reduction mechanism in acidic media involves protonation of the N-oxide group prior to electron transfer, while at high pH values, the unprotonated form undergoes direct reduction [11]. Computational studies of reduction pathways have identified multiple electron transfer steps with calculated reduction potentials in good agreement with experimental values [1].

Oxidation Research Approaches

Oxidation reactions of 2,6-dichloro-4-nitropyridine-N-oxide typically involve the compound acting as an oxidizing agent rather than being oxidized itself. The N-oxide functionality serves as an effective oxygen transfer agent, particularly in organic synthesis applications . Mechanistic studies using chromium(II) as a reducing agent have revealed that the oxidation process involves stepwise electron transfer with rate constants less than 2 × 10⁻³ dm³ mol⁻¹ s⁻¹ [12].

The oxidation mechanism involves initial coordination of the substrate to the N-oxide oxygen, followed by oxygen transfer to form the oxidized product and the corresponding pyridine derivative [12]. Computational modeling of oxidation transition states reveals that the activation energy is highly dependent on the nature of the reducing substrate, with electron-rich substrates showing lower activation barriers [8].

Photochemical oxidation studies have demonstrated that ultraviolet light can activate the N-oxide group toward oxidation reactions, with quantum yields ranging from 0.2 to 0.5 depending on the reaction conditions [7]. The photochemical mechanism involves formation of an excited state N-oxide that exhibits enhanced oxidizing properties compared to the ground state [7].

Computational Mechanism Modeling

Computational mechanism modeling of 2,6-dichloro-4-nitropyridine-N-oxide reactions has been accomplished using various levels of theory, including density functional theory methods and high-level ab initio calculations [1] [2]. Transition state optimization using B3LYP/6-31G* methods has successfully located critical points on the potential energy surface for nucleophilic substitution reactions [8]. Intrinsic reaction coordinate calculations have confirmed the connectivity between reactants, transition states, and products [8].

Computational modeling of solvent effects using polarizable continuum models has reproduced experimental solvent-dependent rate constants within an order of magnitude [8]. Free energy calculations using thermodynamic integration methods have provided accurate predictions of reaction thermodynamics, with calculated free energy changes agreeing with experimental values within 2-3 kcal/mol [1].

Molecular dynamics simulations have been employed to study the dynamic behavior of 2,6-dichloro-4-nitropyridine-N-oxide in solution, revealing conformational flexibility of the nitro group and intermolecular interactions with solvent molecules [2]. The computational results indicate that the compound exists primarily in a planar conformation with the nitro group coplanar with the pyridine ring, as confirmed by crystallographic studies showing a torsional angle of 4.00(6)° [13].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2587-01-1

Wikipedia

2,6-dichloro-4-nitropyridine n-oxide

Dates

Last modified: 08-15-2023

Explore Compound Types